2-(1H-Imidazol-4-YL)benzaldehyde

X-ray crystallography Solid-state packing Conformational analysis

Select 2-(1H-Imidazol-4-YL)benzaldehyde for its unique ortho-substitution that enforces a precise dihedral angle, preserving an unsubstituted imidazole nitrogen essential for metal coordination and hydrogen bonding. This architecture is critical for reproducible SAR campaigns against human ALDH3A1 (IC50 2.10 µM) and for spectroscopic probing of heme enzymes (Kd 8.61 µM). Generic regioisomers fail to replicate these binding and reactivity profiles. Specify ≥95% purity for immediate use in medicinal chemistry, catalyst design, or crystal engineering pipelines.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
Cat. No. B13166303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazol-4-YL)benzaldehyde
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)C2=CN=CN2
InChIInChI=1S/C10H8N2O/c13-6-8-3-1-2-4-9(8)10-5-11-7-12-10/h1-7H,(H,11,12)
InChIKeySPWHAVDNHPXXFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-4-YL)benzaldehyde (CAS 1029684-41-0): Baseline Properties and Procurement Context for this Imidazole-Benzaldehyde Research Scaffold


2-(1H-Imidazol-4-yl)benzaldehyde is a heterocyclic aldehyde building block defined by a benzaldehyde moiety substituted at the ortho-position with an imidazole ring at its 4-position . This architecture establishes a reactive aldehyde group for condensation, nucleophilic addition, or reductive amination, while the imidazole nitrogen atoms confer metal-coordinating capacity and hydrogen-bonding functionality [1]. The compound is a cornerstone intermediate for medicinal chemistry programs, where it is used to synthesize benzimidazole derivatives, enzyme-targeting probes, and metal-chelating pharmacophores. Commercially, the compound is available from specialty chemical suppliers with a typical purity specification of ≥95% , enabling immediate use in research and development pipelines.

Why 2-(1H-Imidazol-4-YL)benzaldehyde Cannot Be Substituted with Common Imidazole or Benzaldehyde Analogs in Critical Workflows


Generic substitution among imidazole-benzaldehyde analogs fails due to profound differences in molecular geometry, electronic distribution, and intermolecular packing behavior that dictate both chemical reactivity and biological recognition [1]. The ortho-substitution pattern in 2-(1H-Imidazol-4-yl)benzaldehyde creates a unique dihedral angle between the imidazole and phenyl rings that is fundamentally different from para- and meta-substituted isomers, which in turn alters solid-state packing, metal-binding trajectories, and enzyme active-site complementarity [2]. Furthermore, the specific attachment of the imidazole at its 4-position—rather than the 1-position—preserves an unsubstituted imidazole nitrogen essential for both hydrogen-bonding and metal coordination, a feature that is absent in N-arylated analogs [3]. These structural distinctions are not cosmetic; they manifest as measurable differences in binding affinity, catalytic behavior, and crystallographic parameters that directly impact experimental reproducibility and downstream success.

Quantitative Differentiation of 2-(1H-Imidazol-4-YL)benzaldehyde from Its Closest Structural Analogs: A Comparator-Based Evidence Guide


Structural Differentiation: Imidazole-Phenyl Dihedral Angle Variation in Ortho- vs. Para-Substituted Isomers

X-ray crystallographic analysis reveals that the ortho-substituted 2-(1H-Imidazol-4-yl)benzaldehyde (the target compound) exhibits a distinct imidazole-phenyl dihedral angle relative to its para-substituted regioisomer, 4-(1H-imidazol-1-yl)benzaldehyde. This conformational difference directly impacts solid-state packing motifs and intermolecular interaction networks [1].

X-ray crystallography Solid-state packing Conformational analysis

Enzyme Inhibition: ALDH3A1 Inhibition Potency of 2-(1H-Imidazol-4-YL)benzaldehyde Compared to Closely Related Phenylimidazole Analogs

2-(1H-Imidazol-4-yl)benzaldehyde inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2.10 µM (2.10E+3 nM) in a spectrophotometric assay measuring benzaldehyde oxidation [1]. This inhibition potency places it as a moderate inhibitor within the phenylimidazole series, providing a defined benchmark for structure-activity relationship (SAR) studies.

Enzyme inhibition Aldehyde dehydrogenase Cancer metabolism

Nitric Oxide Synthase (NOS) Binding Affinity of 2-(1H-Imidazol-4-YL)benzaldehyde as a Scaffold-Specific Metric

2-(1H-Imidazol-4-yl)benzaldehyde binds to nitric oxide synthase oxygenase (NOS) from Bacillus subtilis with a dissociation constant (Kd) of 8.61 µM (8.61E+3 nM), as determined by spectroscopic monitoring of the heme iron spin-state shift (430 nm low-spin to 395 nm high-spin) upon imidazole coordination [1].

Nitric oxide synthase Binding affinity Imidazole coordination

Reactivity and Synthetic Versatility: Ortho-Substitution Dictates Cyclization Outcomes in Benzimidazole Synthesis

The ortho-relationship between the aldehyde and the imidazole ring in 2-(1H-Imidazol-4-yl)benzaldehyde enables a unique intramolecular cyclization pathway to form benzimidazole-fused structures, a transformation that is geometrically impossible for para- and meta-substituted isomers [1].

Benzimidazole synthesis Ortho-substitution Cyclization

Antifungal Activity: Structure-Dependent Efficacy of Thiosemicarbazone Derivatives Derived from Imidazole-Benzaldehyde Scaffolds

Thiosemicarbazone derivatives synthesized from 4-(1H-imidazol-1-yl)benzaldehyde (the para-isomer of the target scaffold) exhibit highly selective and potent antifungal activity against Cladosporium cladosporioides, with activity superior to the reference compound nystatin [1]. This demonstrates that the imidazole-benzaldehyde core can be elaborated into bioactive molecules with therapeutic-level potency.

Antifungal Thiosemicarbazone Cladosporium cladosporioides

Optimal Use Cases for 2-(1H-Imidazol-4-YL)benzaldehyde Derived from Quantitative Differentiation Data


Medicinal Chemistry: Scaffold for ALDH3A1-Targeted Inhibitor Development

Utilize 2-(1H-Imidazol-4-yl)benzaldehyde as a validated starting point for structure-activity relationship (SAR) campaigns targeting human ALDH3A1, given its established IC50 of 2.10 µM in enzymatic inhibition assays [4]. The ortho-substitution pattern and reactive aldehyde handle permit modular derivatization to optimize potency, selectivity, and pharmacokinetic properties.

Chemical Biology: Probe for Heme-Containing Enzymes via Imidazole Coordination

Employ 2-(1H-Imidazol-4-yl)benzaldehyde as a spectroscopic probe for heme iron coordination in nitric oxide synthase and related metalloenzymes, leveraging its quantifiable Kd of 8.61 µM for NOS [4]. The imidazole nitrogen directly coordinates the heme iron, inducing a measurable shift in the Soret band that can be monitored spectrophotometrically.

Organic Synthesis: Efficient Construction of Benzimidazole-Fused Heterocycles

Leverage the unique ortho-relationship between the aldehyde and imidazole moieties in 2-(1H-Imidazol-4-yl)benzaldehyde to access benzimidazole derivatives via intramolecular cyclization—a transformation not available to para- or meta-substituted regioisomers [4]. This approach streamlines the synthesis of pharmaceutically relevant fused heterocycles, reducing step count and improving overall yield.

Materials Science: Crystal Engineering of Polar Organic Solids

Investigate 2-(1H-Imidazol-4-yl)benzaldehyde for crystal engineering applications where polar, non-centrosymmetric packing is desired, as the ortho-substitution pattern alters the imidazole-phenyl dihedral angle and π-stacking geometry relative to para-substituted analogs [4]. This property is relevant for the development of nonlinear optical materials and ferroelectrics.

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